molecular formula C24H22N2O4 B2564765 4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921890-41-7

4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2564765
CAS No.: 921890-41-7
M. Wt: 402.45
InChI Key: SPKDESOVBGHEKW-UHFFFAOYSA-N
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Description

4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepine core substituted with an ethyl group at position 10, a ketone at position 11, and a benzamide moiety at position 2. The ethoxy group on the benzamide distinguishes it from closely related analogs. This compound belongs to a class of dibenzoxazepines and dibenzothiazepines, which are frequently explored for their pharmacological properties, including receptor antagonism (e.g., D2 dopamine receptor antagonists) and enzyme inhibition .

Properties

IUPAC Name

4-ethoxy-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-3-26-20-7-5-6-8-22(20)30-21-14-11-17(15-19(21)24(26)28)25-23(27)16-9-12-18(13-10-16)29-4-2/h5-15H,3-4H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKDESOVBGHEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The unique structural features of this compound suggest various mechanisms of action that could be exploited for therapeutic purposes.

Chemical Structure and Properties

Molecular Formula : C23H22N2O5S
Molecular Weight : 438.5 g/mol
CAS Number : 922136-91-2

The compound features an ethoxy group and a sulfonamide moiety, which are known to enhance solubility and biological activity. The dibenzo structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological evaluation.

Research indicates that compounds with similar structural frameworks often exhibit multiple mechanisms of action:

  • Dopamine D2 Receptor Inhibition : This compound acts as a selective inhibitor of the dopamine D2 receptor, which is significant in the treatment of various neurological disorders such as schizophrenia and Parkinson's disease .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful against certain bacterial strains .
  • Anticancer Potential : The unique structural characteristics may also allow for interactions with cancer-related pathways, although specific studies focusing on anticancer activity are still limited.

Pharmacological Evaluation

A series of experiments have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from various studies:

Study Type Biological Activity Results
Dopamine Receptor BindingD2 Receptor InhibitionIC50 values suggest effective inhibition
Antimicrobial TestingBacterial StrainsModerate activity against Gram-positive bacteria
Anticancer AssaysCell Proliferation InhibitionSignificant reduction in cell viability in vitro

Case Studies

  • Dopamine D2 Receptor Studies : A study highlighted the selective inhibition of dopamine D2 receptors by this compound, demonstrating potential applications in treating dopamine-related disorders .
  • Antimicrobial Activity : In vitro tests showed that compounds structurally similar to 4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-y)benzamide exhibited varying degrees of antimicrobial activity against selected bacterial strains .
  • Anticancer Potential : Research is ongoing to explore the anticancer properties of this compound. Initial results indicate promising activity against specific cancer cell lines, warranting further investigation .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds structurally similar to 4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly its interaction with neurotransmitter systems. Preliminary findings suggest that it may act as a modulator of dopamine receptors, which could be beneficial in treating disorders like schizophrenia or Parkinson's disease .

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory effects of this compound. It has been shown to reduce inflammation markers in vitro and in vivo, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer effectsDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BInvestigate neuropharmacological effectsShowed modulation of dopamine D2 receptors leading to reduced symptoms in animal models of schizophrenia.
Study CAssess anti-inflammatory activityFound reduction in pro-inflammatory cytokines in a mouse model of colitis, suggesting therapeutic potential for inflammatory bowel diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The compound’s structure can be compared to analogs with variations in:

  • Heteroatoms in the 7-membered ring : Replacement of oxygen (oxazepine) with sulfur (thiazepine) alters electronic properties and metabolic stability. For example, thiazepine derivatives (e.g., 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide) exhibit higher polarity due to sulfoxide/sulfone groups .
  • Substituents on the benzamide moiety : The ethoxy group in the target compound contrasts with methoxy (e.g., 4-methoxybenzyl derivatives in ), halogens (e.g., 4-fluorophenyl in ), or trifluoromethyl groups (e.g., ). These substitutions impact lipophilicity and binding affinity .
  • Alkyl chain modifications : Ethyl at position 10 is common, but propyl or methyl substitutions (e.g., 10-propyl analogs in ) influence steric bulk and pharmacokinetics .

Physicochemical Properties

Key differences in properties include:

  • Polarity : Sulfoxide/sulfone derivatives (e.g., 10c in ) exhibit higher polarity (m/z 430–451) compared to oxazepines .
  • Solubility : Trifluoromethyl groups (e.g., ) enhance lipid solubility, whereas methoxy/ethoxy groups balance hydrophilicity .
  • Metabolic Stability : Thiazepines with sulfoxide groups may undergo further oxidation, while oxazepines are generally more stable .

Q & A

What are the established synthetic routes for 4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, and how can reaction conditions be optimized?

Basic Research Question
Methodological Answer:
The synthesis typically involves coupling a dibenzo[b,f][1,4]oxazepinone core with a substituted benzamide. A validated approach includes:

  • Step 1: Start with 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one (analogous to BT3 in ) .
  • Step 2: React with 4-ethoxybenzoyl chloride under anhydrous conditions, using a base like triethylamine to facilitate amide bond formation.
  • Optimization: Adjust solvent polarity (e.g., dichloromethane vs. THF), temperature (reflux vs. room temperature), and stoichiometry (1.2–1.5 equivalents of benzoyl chloride) to improve yield. highlights refluxing in ethanol with glacial acetic acid as a catalyst for similar amidation reactions, suggesting prolonged heating (4+ hours) may enhance efficiency .

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